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Abstract
(1-((Methylamino)methyl)cyclobutyl)methanol is a substituted cyclobutane derivative with

potential applications in medicinal chemistry and organic synthesis. This document provides a

summary of its known chemical and physical properties based on available data. It is important

to note that while basic identifiers and some physical properties are available, detailed

experimental data, including comprehensive spectral analyses, specific synthesis protocols,

and biological activity studies, are not extensively reported in publicly accessible scientific

literature. This guide compiles the available information and provides context based on related

cyclobutane-containing compounds.

Chemical Identity and Physical Properties
(1-((Methylamino)methyl)cyclobutyl)methanol, with the CAS number 180205-31-6, is a

primary alcohol and a secondary amine built on a cyclobutane core.[1][2][3] Its structural and

basic chemical information is summarized in the table below.
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Property Value Source(s)

IUPAC Name

(1-

((Methylamino)methyl)cyclobut

yl)methanol

N/A

CAS Number 180205-31-6 [1][2][3]

Molecular Formula C₇H₁₅NO [1][3]

Molecular Weight 129.20 g/mol [1][2][3]

Physical Form Solid (at standard conditions) [2]

Boiling Point 192 °C at 760 mmHg N/A

SMILES CNCC1(CCC1)CO [1]

InChI
1S/C7H15NO/c1-8-5-7(6-9)3-

2-4-7/h8-9H,2-6H2,1H3
[2]

Computed Physicochemical Properties:

Property Value Source(s)

Topological Polar Surface Area

(TPSA)
32.26 Å² [1]

LogP (octanol-water partition

coefficient)
0.3684 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 3 [1]

Note: The boiling point is reported by chemical suppliers, and its experimental verification is not

readily available in published literature. The computed properties are estimations and should

be used as a guide.
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Synthesis and Characterization
Synthetic Approaches
Detailed experimental protocols for the synthesis of (1-
((Methylamino)methyl)cyclobutyl)methanol are not available in peer-reviewed journals or

patents. However, general synthetic strategies for substituted cyclobutanes can be inferred.

The synthesis of structurally similar aminomethyl cyclobutane methanol derivatives often

involves multi-step sequences.[4] A plausible retrosynthetic analysis is presented below.

(1-((Methylamino)methyl)cyclobutyl)methanol1-((N-protected-N-methylamino)methyl)cyclobutanecarboxylic acid or ester
Reduction of ester/acid and deprotection

1-(Hydroxymethyl)cyclobutane-1-carbonitrile
Hydrolysis and N-methylation

Cyclobutanone
Cyanohydrin formation and protection

Click to download full resolution via product page

Caption: A possible retrosynthetic pathway for (1-
((Methylamino)methyl)cyclobutyl)methanol.

A potential synthetic route could start from cyclobutanone, which is converted to a cyanohydrin.

The nitrile group can then be reduced to an amine, which is subsequently methylated. The

carboxylic acid or ester group at the 1-position can be reduced to the primary alcohol. The

synthesis of related cyclobutane derivatives has been described in the context of creating

conformationally restricted analogs of biologically active molecules.[5][6]

Spectral Data
No publicly available experimental spectra (NMR, IR, MS) for (1-
((Methylamino)methyl)cyclobutyl)methanol have been identified. For researchers who

synthesize this compound, the following spectral characteristics would be expected:

¹H NMR: Signals corresponding to the N-methyl group, the methylene protons adjacent to

the nitrogen and oxygen atoms, and the cyclobutane ring protons. The chemical shifts would

be influenced by the neighboring functional groups.

¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons, the quaternary

cyclobutane carbon, and the other cyclobutane ring carbons.
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IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (likely broad

due to hydrogen bonding), C-H stretching of the alkyl groups, and C-O and C-N stretching.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (129.20

g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the

hydroxymethyl or methylaminomethyl moieties.

Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activity or

signaling pathways associated with (1-((Methylamino)methyl)cyclobutyl)methanol. However,

the cyclobutane motif is of significant interest in drug discovery as it can serve as a rigid

scaffold to orient pharmacophoric groups in a defined spatial arrangement.[7]

Cyclobutane derivatives have been explored as analogs of various bioactive molecules,

including combretastatins, and as components of compounds targeting integrins.[5][6] The

presence of both a primary alcohol and a secondary amine suggests that this molecule could

serve as a versatile building block for the synthesis of more complex pharmaceutical agents.

The amino and alcohol groups provide handles for further chemical modifications, allowing for

the exploration of structure-activity relationships in various drug discovery programs.[4]

The general workflow for evaluating the biological activity of a novel compound like this would

typically involve initial screening in relevant biological assays, followed by more detailed

mechanistic studies if activity is observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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